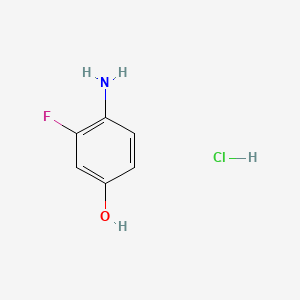

4-Amino-3-fluorophenol hydrochloride

Description

Nomenclature and Structural Representations in Academic Literature

Precise nomenclature and structural representation are fundamental in scientific communication. The following subsections detail the standardized identifiers for this compound.

IUPAC Name: 4-amino-3-fluorophenol (B140874);hydrochloride

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound as 4-amino-3-fluorophenol;hydrochloride . nih.gov This name explicitly describes the arrangement of functional groups on the phenol (B47542) backbone: an amino group at position 4 and a fluorine atom at position 3, with the compound existing as a hydrochloride salt.

Other Synonyms in Scientific Discourse (e.g., 2-Fluoro-4-hydroxyaniline, HCl)

In scientific literature and commercial catalogs, this compound is also referred to by several synonyms. A common alternative is 2-Fluoro-4-hydroxyaniline hydrochloride . tcichemicals.com Other names include 4-Amino-3-fluorophenol HCl. chemicalbook.com

Chemical Formula and Molecular Weight as Pertaining to Research Calculations

The chemical and molecular properties are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Chemical Formula | C6H7ClFNO | nih.gov |

| Molecular Weight | 163.58 g/mol | nih.gov |

| Formula of Free Base | C6H6FNO | bldpharm.comsigmaaldrich.compharmaffiliates.com |

| Molecular Weight of Free Base | 127.12 g/mol | bldpharm.comsigmaaldrich.compharmaffiliates.com |

| CAS Number (Free Base) | 399-95-1 | tcichemicals.comchemicalbook.combldpharm.comsigmaaldrich.compharmaffiliates.com |

Significance and Research Context of Fluorinated Aromatic Amines in Organic Chemistry

Fluorinated aromatic amines, the class to which 4-amino-3-fluorophenol belongs, are of substantial importance in modern chemistry. alfa-chemistry.com The introduction of fluorine into an aromatic amine molecule significantly alters its electronic properties, stability, and reactivity. numberanalytics.com Fluorine, as the most electronegative element, can enhance metabolic stability and bioavailability in drug candidates. numberanalytics.com This modification is a key strategy in medicinal chemistry to improve the efficacy of bioactive molecules. researchgate.net

The presence of the fluorine atom can weaken the basicity of the amine group, which can be advantageous in certain synthetic pathways. alfa-chemistry.com These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals like herbicides and pesticides, and advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). alfa-chemistry.comnumberanalytics.com The unique properties imparted by fluorine make these building blocks highly valuable for developing new chemical entities with enhanced performance characteristics. numberanalytics.comresearchgate.net

Historical Perspectives on the Study of 4-Amino-3-fluorophenol and its Hydrochloride Salt

The study of 4-Amino-3-fluorophenol is intrinsically linked to the broader development of organofluorine chemistry. Historically, methods for its synthesis have evolved to improve efficiency and reduce costs. Early methods often involved multi-step processes. For instance, one approach involved the condensation of 3-fluorophenol (B1196323) with phenyldiazonium chloride, followed by reduction. google.com Another pathway started from o-fluoronitrobenzene, which was reduced to form the final product. google.com

More recent synthetic strategies have focused on using more accessible and cost-effective starting materials. A notable method starts with p-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, a fluoro-substitution reaction, and finally desulfonation to yield 4-amino-3-fluorophenol. google.com This approach was developed to be more suitable for large-scale industrial production by avoiding more expensive reagents. google.com The development of improved, cost-effective, and commercially viable processes continues to be an area of research, driven by the compound's utility as a key intermediate for multi-kinase inhibitors like Regorafenib. tdcommons.orgtdcommons.org

Emerging Research Trends and Future Directions for 4-Amino-3-fluorophenol Hydrochloride

Current research involving this compound is heavily concentrated in medicinal and process chemistry. Its primary role is as a critical starting material or intermediate in the synthesis of complex therapeutic agents.

A significant application is in the synthesis of the oral multi-kinase inhibitor, Regorafenib, which is used in the treatment of various cancers. tdcommons.org Research focuses on optimizing the synthesis of 4-Amino-3-fluorophenol to provide Regorafenib with higher yield and purity in a more cost-effective and commercially scalable manner. tdcommons.orgtdcommons.org

Future directions will likely continue to leverage the unique structural features of this compound. The association of both fluorine and nitrogen atoms in a single, versatile building block is highly attractive for several research domains. acs.org As synthetic methodologies in organofluorine chemistry advance, new applications for this compound are anticipated in the development of novel pharmaceuticals, agrochemicals, and functional materials where enhanced metabolic stability, lipophilicity, and specific binding interactions are desired. alfa-chemistry.comnumberanalytics.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-amino-3-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOVSISSBLYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661200 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-53-0 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Fluorophenol Hydrochloride

Advanced Synthesis Routes for 4-Amino-3-fluorophenol (B140874)

The synthesis of 4-Amino-3-fluorophenol, a key intermediate in the pharmaceutical industry, is achieved through several advanced chemical pathways. tdcommons.org The most prominent of these are the catalytic hydrogenation of specific nitro-precursors and multi-step synthetic strategies that introduce the fluorine atom onto a phenol (B47542) derivative. These methods are designed to be cost-effective and suitable for large-scale industrial production. google.com

Catalytic Hydrogenation of Nitro-Precursors (e.g., 3-fluoro-4-nitrophenol (B151681), o-fluoronitrobenzene)

A direct and widely utilized approach for synthesizing 4-Amino-3-fluorophenol is the catalytic hydrogenation of fluorinated nitroaromatic compounds. This method involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source. The choice of precursor is critical, with 3-fluoro-4-nitrophenol and o-fluoronitrobenzene being two of the most common starting materials.

The reduction of 3-fluoro-4-nitrophenol offers a straightforward route. In a typical procedure, 3-fluoro-4-nitrophenol is dissolved in a suitable solvent system and stirred under a hydrogen atmosphere with a catalyst. chemicalbook.com This reaction can achieve a quantitative yield, producing a high-purity product after filtration of the catalyst and concentration of the filtrate. chemicalbook.com

Alternatively, o-fluoronitrobenzene can be hydrogenated to produce 4-amino-3-fluorophenol. This process is typically conducted in a high-pressure reaction kettle containing an acidic medium. google.com This method has been reported to achieve a conversion rate of nearly 100% with a selectivity for 4-amino-3-fluorophenol around 92%. google.com

The success of catalytic hydrogenation hinges on the optimization of reaction conditions and the selection of an appropriate catalyst. Palladium and nickel-based catalysts are the most extensively used for this transformation due to their high activity and efficiency. nih.govwikipedia.org

Palladium on Carbon (Pd/C): Pd/C is a highly effective catalyst for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com For the hydrogenation of 3-fluoro-4-nitrophenol, 10% palladium on activated carbon is commonly used. chemicalbook.com The reaction is typically carried out at room temperature under a hydrogen atmosphere for several hours. chemicalbook.com The preparation of the Pd/C catalyst itself can influence its activity, often involving the reduction of palladium chloride on a carbon support. wikipedia.orgorgsyn.org Low-pressure conditions (below 100 p.s.i.) have also been proven effective for the hydrogenation of nitrophenols using palladium catalysts. google.com

Nickel-Metal Catalysts: Raney nickel is another prominent catalyst for the hydrogenation of nitroarenes, valued for its low cost and excellent activity. nih.gov It is often employed when seeking to avoid side reactions like dehalogenation, which can be a concern with Pd/C. commonorganicchemistry.com Nano-sized nickel catalysts have shown superior activity, selectivity, and stability compared to commercial Raney Ni in the hydrogenation of p-nitrophenol. researchgate.net Iron-doped Raney nickel catalysts have also been developed, exhibiting higher activity than traditional Raney nickel. google.com In some synthetic routes, a nickel-metal catalyst is used under moderate pressure (0.2-0.5 MPa) and elevated temperatures (70-90°C) to hydrogenate p-nitrophenol as an initial step. google.compatsnap.com

Table 1: Comparison of Catalytic Systems for Nitro-Precursor Hydrogenation

| Catalyst | Precursor | Pressure | Temperature | Solvent(s) | Yield/Selectivity | Reference(s) |

|---|---|---|---|---|---|---|

| 10% Pd/C | 3-fluoro-4-nitrophenol | Atmospheric (H₂) | Room Temp. | Ethanol (B145695)/Tetrahydrofuran (B95107) | 100% Yield | chemicalbook.com |

| Platinum/C | o-fluoronitrobenzene | 0.3–3.0 MPa | 70–150 °C | Acidic Medium | ~92% Selectivity | google.com |

| Nickel-Metal | p-nitrophenol | 0.2 MPa | 70 °C | Water/Ethanol | Not specified | google.compatsnap.com |

| Raney Nickel | Aromatic Nitro Compounds | General Use | General Use | General Use | Effective for nitro reduction | nih.govcommonorganicchemistry.comacsgcipr.org |

| Nano-sized Ni | p-nitrophenol | Not specified | Not specified | Not specified | Superior to Raney Ni | researchgate.net |

The choice of solvent plays a crucial role in the catalytic hydrogenation of nitroarenes, significantly impacting the reaction rate, yield, and purity of the final product. researchgate.net The solvent's properties can influence catalyst activity and the solubility of reactants and products.

For the hydrogenation of 3-fluoro-4-nitrophenol using a Pd/C catalyst, a mixed solvent system of ethanol and tetrahydrofuran has been successfully employed. chemicalbook.com In the hydrogenation of o-fluoronitrobenzene, the reaction is carried out in an acidic medium, and ester compounds like ethyl acetate (B1210297) are used for extraction, which influences the isolation and purity of the product. google.com

Studies on related nitroarene hydrogenations provide further insight. For instance, in the reduction of nitrobenzene (B124822), nitrogen-containing solvents like N-methyl morpholine (B109124) were found to enhance selectivity. gychbjb.com Proton-containing solvents, such as aliphatic alcohols, have also been shown to produce high yields. researchgate.net In the reduction of p-nitrophenol, a 10% glycerol-water mixture was identified as an effective and environmentally friendly solvent combination. acs.org The solvent can also determine the reaction pathway; for example, using an adaptive rhodium catalyst, the reaction can be directed to produce either hydroxylamine (B1172632) or aniline (B41778) simply by switching the solvent between THF and toluene, respectively. nih.gov

Table 2: Influence of Solvent Systems on Nitroarene Hydrogenation

| Solvent System | Reactant/Catalyst System | Observation | Reference(s) |

|---|---|---|---|

| Ethanol/Tetrahydrofuran | 3-fluoro-4-nitrophenol / Pd/C | Effective for high-yield synthesis. | chemicalbook.com |

| Acidic Medium / Ester Extractor | o-fluoronitrobenzene / Pt/C | High conversion and selectivity. | google.com |

| N-methyl morpholine | Nitrobenzene / Pt/C | High selectivity to phenyl hydroxylamine. | gychbjb.com |

| Aliphatic Alcohols | 2-nitro-2′-hydroxy-5′-methylazobenzene / Raney Ni | Highest desired product yields. | researchgate.net |

| 10% Glycerol-Water | p-nitrophenol / Silver Nanocatalyst | Green solvent, accelerates reduction. | acs.org |

| Toluene vs. Tetrahydrofuran (THF) | Nitroarenes / Rhodium Catalyst | Solvent choice controls product outcome (aniline vs. hydroxylamine). | nih.gov |

The catalytic hydrogenation of nitroarenes to anilines is a complex process that can proceed through different mechanistic pathways. Understanding these pathways is essential for controlling the reaction and minimizing the formation of unwanted by-products.

Two primary routes are generally considered for the reduction of a nitro group:

The Direct Pathway: This route involves the stepwise reduction of the nitro group to a nitrosoarene, which is then further reduced to a hydroxylamine intermediate. The hydroxylamine is subsequently reduced to the final aniline product. acs.orgrsc.org Studies using specific manganese-based catalysts suggest that the reaction proceeds via this direct hydrogenation route. acs.org

The Condensation Pathway: In this alternative route, the intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound. This azoxy compound is then reduced through subsequent steps, involving azo and hydrazo intermediates, to eventually form the aniline product. acs.orgrsc.org

The hydroxylamine species is a critical intermediate in these reactions. acsgcipr.org Its accumulation during the process can be problematic, as it may be thermally unstable or react with the nitroso intermediate to form colored azo or azoxy impurities, which affects product quality. acsgcipr.org The catalyst surface plays a vital role in the mechanism, facilitating the adsorption of reactants and the transfer of electrons from the hydrogen source to the nitroaromatic compound. rsc.org The entire process occurs on the metal catalyst surface, where molecular hydrogen is adsorbed and then added across the double bonds of the nitro group. youtube.com

Multi-Step Synthesis Strategies for Fluorophenol Derivatives

An alternative to starting with a pre-fluorinated nitrobenzene is to build the molecule through a series of reactions starting from a more readily available and less expensive raw material. This approach offers flexibility and can be economically advantageous for large-scale production.

A notable multi-step synthesis for 4-Amino-3-fluorophenol begins with p-nitrophenol. google.com This strategy avoids the higher cost associated with fluorinated starting materials by introducing the fluorine atom later in the synthetic sequence. google.com The process involves the following key steps:

Catalytic Hydrogenation: The initial step is the reduction of p-nitrophenol to p-aminophenol using a nickel-metal catalyst and hydrogen gas. google.compatsnap.com

Sulfonation: The resulting p-aminophenol undergoes a sulfonation reaction. google.comchemicalbook.com

Fluoro-Substitution: A fluorine atom is then substituted onto the 3-position of the ring. google.comchemicalbook.com

Desulfonation: Finally, a desulfonation reaction is carried out to remove the sulfo group, followed by extraction to yield the target product, 4-Amino-3-fluorophenol. google.comchemicalbook.com

This method highlights a strategic approach to chemical synthesis, where the sequence of reactions is designed to optimize cost and process simplicity for industrial-scale applications. google.com

Desulfonation and Extraction Procedures

One notable synthetic route for 4-Amino-3-fluorophenol involves the use of a sulfonic acid group as a temporary blocking group to direct fluorination. This pathway typically starts with a readily available material like p-nitrophenol, which undergoes catalytic hydrogenation to p-aminophenol. tdcommons.orggoogle.com The p-aminophenol is then sulfonated before the introduction of the fluorine atom. After fluorination, the sulfonic acid group must be removed.

The desulfonation step is commonly achieved by refluxing the sulfonated intermediate in dilute sulfuric acid. tdcommons.org Following the removal of the sulfonic acid group, the target product, 4-Amino-3-fluorophenol, is isolated from the reaction mixture through extraction. tdcommons.orgchemicalbook.com This extraction is a critical purification step. The process often involves using an organic solvent after adjusting the pH of the aqueous solution. tdcommons.org One patented method specifies adjusting the temperature to 50°C and the pH to 10.5 to facilitate the extraction of 4-amino-3-fluorophenol. tdcommons.org Various organic solvents can be employed as the extractant, with esters being a common choice.

Table 1: Parameters for Extraction of 4-Amino-3-fluorophenol

| Parameter | Conditions | Source(s) |

| Extractants | Ethyl acetate, propyl acetate, methyl acetate (or mixtures thereof); other ester compounds like ethyl formate. | google.comgoogle.com |

| pH Range | 6.5–10.5 | google.com |

| Temperature | 40–120 °C | google.com |

| Post-Extraction | Addition of cyclohexane (B81311) to the distilled organic layer to precipitate the product. | tdcommons.org |

Utilization of Specific Fluorinating Reagents (e.g., xenon difluoride)

The introduction of a fluorine atom onto the aromatic ring is a key step in the synthesis. Xenon difluoride (XeF₂) has been identified as a potent and effective electrophilic fluorinating agent for this purpose. tdcommons.orgnih.gov In a synthetic pathway starting from p-aminophenol, the intermediate 4-aminophenol-2-sulfonic acid is subjected to a fluorination reaction. tdcommons.org This reaction is carried out using xenon difluoride, often in the presence of a catalyst such as hydrogen fluoride. tdcommons.org

Xenon difluoride is a stable, crystalline solid that serves as a convenient source of fluorine for organic synthesis. nih.gov Its utility stems from its ability to act as a powerful fluorinating and oxidizing agent. google.comrsc.org The use of such specific reagents is crucial for achieving regioselectivity, where the fluorine atom is precisely substituted at the desired position (the 3-position) on the phenol ring. tdcommons.org However, a significant consideration when using powerful electrophilic fluorinating agents is the potential for side reactions, as free amino groups may not be stable in their presence. chemicalbook.com The use of a sulfonic acid protecting group helps to mitigate this issue.

Alternative and Improved Synthetic Processes

Research has focused on developing more efficient, cost-effective, and scalable methods for producing 4-Amino-3-fluorophenol, moving beyond traditional routes to address the high cost of some starting materials and the complexity of certain procedures. tdcommons.orggoogle.com

High-Pressure Catalytic Hydrogenation Methods

High-pressure catalytic hydrogenation is a key technology used in several synthetic routes to 4-Amino-3-fluorophenol. One prominent method involves the direct hydrogenation of o-fluoronitrobenzene. google.com This process is conducted in a high-pressure reactor under an acidic medium. google.com A patent for this method describes achieving a conversion rate approaching 100%, with a selectivity for 4-Amino-3-fluorophenol of around 92% and a final purity of 99%. google.com

Another pathway utilizes high-pressure hydrogenation to convert p-nitrophenol into the intermediate p-aminophenol. google.com This initial reduction step is foundational for subsequent sulfonation and fluorination. google.com The conditions for these hydrogenation reactions are carefully controlled to ensure high yield and selectivity.

Table 2: Comparative Data on High-Pressure Hydrogenation Methods

| Starting Material | Catalyst | Pressure (MPa) | Temperature (°C) | Solvent/Medium | Product | Source(s) |

| o-Fluoronitrobenzene | Platinum/Carbon (Pt/C) | 0.1–10.0 (Optimum: 0.3–3.0) | 50–300 (Optimum: 70–150) | Acidic medium (e.g., HCl, formic acid) | 4-Amino-3-fluorophenol | google.com |

| p-Nitrophenol | Nickel metal | 0.2–0.5 | 70–90 | Water and ethanol mixture | p-Aminophenol | google.com |

Continuous Flow Microchannel Reactor Applications in Synthesis

Continuous flow chemistry, particularly using microchannel reactors, represents a modern approach to chemical synthesis with significant advantages for producing fine chemicals. gla.ac.ukchemicalbook.com These reactors feature micro-sized channels that provide a very high surface-area-to-volume ratio, leading to vastly improved heat and mass transfer compared to traditional batch reactors. gla.ac.ukchemicalbook.com This enhanced control over reaction parameters like temperature and residence time can lead to higher yields, fewer side-reactions, and improved safety, especially for highly exothermic or hazardous reactions. gla.ac.uk

While a specific process for 4-Amino-3-fluorophenol using this technology is not detailed in the provided literature, the synthesis of its analogue, 4-amino-3-chlorophenol, has been successfully demonstrated using a multi-temperature-zone continuous flow microchannel reactor. researchgate.net The synthesis, which involves diazotization, coupling, and reduction steps, was shown to be applicable for large-scale production. researchgate.net Given the similarities in the classes of reactions required, it is plausible that a continuous flow process could be developed for 4-Amino-3-fluorophenol, offering benefits in scalability, process control, and safety. gla.ac.ukresearchgate.net

Considerations for Large-Scale Industrial Production

The commercial viability of any synthetic route depends heavily on factors like raw material cost, process simplicity, yield, and safety. tdcommons.orggoogle.com For 4-Amino-3-fluorophenol, a significant consideration is the price of the starting materials. For instance, routes that begin with o-fluoronitrobenzene are often hampered by the high cost of this raw material. google.com

In contrast, methods starting from the inexpensive and widely available p-nitrophenol are considered more suitable for large-scale industrial production. tdcommons.orggoogle.com The process involving sulfonation, fluorination, and desulfonation is noted for its use of lower-cost materials and simpler aftertreatment steps, making it economically attractive. tdcommons.org An improved process was developed that is described as both cost-effective and commercially viable, yielding a product with high purity. tdcommons.org The high-pressure hydrogenation of o-fluoronitrobenzene, despite the cost of the starting material, is also presented as a viable industrial process due to its extremely high conversion and purity rates. google.com The potential application of continuous flow reactors could further enhance the industrial-scale production by enabling safer, more consistent, and automated manufacturing. researchgate.net

Formation of the Hydrochloride Salt

The final step in producing the titled compound is the formation of the hydrochloride salt from the 4-Amino-3-fluorophenol free base. The amino group on the phenol ring is basic and readily reacts with hydrogen chloride (HCl) to form a stable, often crystalline, hydrochloride salt. gla.ac.uk This is a standard procedure for the purification and stabilization of amine-containing compounds.

A general method for this conversion involves dissolving the free amine in a suitable organic solvent and introducing HCl. A detailed protocol for the related compound 2-aminophenol (B121084) involves dissolving the amine in methanol (B129727) and then bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being less soluble in the methanol/ethyl acetate mixture, precipitates out of the solution. The precipitate is then isolated by filtration, washed with a non-polar solvent mixture (like ethyl acetate and hexane) to remove residual impurities, and dried under a vacuum to yield the final salt.

Alternatively, a solution of HCl in an organic solvent (e.g., HCl in ethanol or diethyl ether) can be added to the solution of the free base. The choice of solvent is critical; the salt should have low solubility to ensure good recovery. Recrystallization from a suitable solvent system, such as 2-propanol, can be used for further purification if needed.

Acid-Base Reaction Mechanisms

The formation of 4-Amino-3-fluorophenol hydrochloride is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group (-NH2) on the benzene (B151609) ring acts as a Lewis base, accepting a proton (H+) from hydrochloric acid (HCl). This protonation of the amino group forms an ammonium (B1175870) salt (R-NH3+Cl-), which is the hydrochloride. This salt formation is a common strategy to improve the stability and handling of amine-containing compounds.

Crystallization and Purification Techniques for Hydrochloride Salts

Purification of the synthesized 4-Amino-3-fluorophenol is critical to achieving the desired product quality. Following the primary reaction, the product undergoes several purification steps. google.com

Extraction and Separation : After catalytic hydrogenation, the product mixture is subjected to extraction and separation to isolate the 4-Amino-3-fluorophenol from the reaction medium and byproducts. google.com Ester compounds such as ethyl acetate are effective extraction agents. google.com

Crystallization : Cooling crystallization is a common technique mentioned in synthetic protocols. google.compatsnap.com After hydrogenation and removal of the catalyst, the solution is cooled to induce the crystallization of the product, separating it from soluble impurities. google.compatsnap.com

Filtration and Washing : The crystallized product is collected by filtration. google.com The collected solid is often washed with solvents like ethyl acetate and petroleum ether to remove residual impurities. google.com

Drying : The final step is vacuum-drying the purified crystals to remove any remaining solvents. google.com A drying temperature of approximately 60°C has been specified in certain protocols. google.com These techniques result in a colorless crystalline product. google.com

Yield Optimization and Purity Enhancement in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Amino-3-fluorophenol. Research and patents have detailed specific parameters that influence the outcome of the synthesis.

For the hydrogenation of o-fluoronitrobenzene, key parameters have been optimized to achieve a conversion rate close to 100%, a selectivity of approximately 92%, and a final purity of 99%. google.com The optimal conditions include a reaction temperature between 70-150°C, a pressure of 0.3-3.0 MPa, and a stirring speed of 300-600 rpm. google.com

The following table summarizes findings from different synthetic protocols for 4-Amino-3-fluorophenol.

| Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reported Purity | Source |

| o-Fluoronitrobenzene | Pt-C catalyst, Acidic medium | Temp: 70-150°C, Pressure: 0.3-3.0 MPa | Selectivity: ~92% | >99% | google.com |

| p-Nitrophenol | Nickel catalyst, H₂, H₂SO₄, Xenon difluoride, HF | Temp: 20-85°C, Pressure: 0.2-0.4 MPa | 55-63% | Not Specified | google.compatsnap.com |

| 3-Fluoro-4-nitrophenol | 10% Palladium on carbon, H₂ | Room Temperature | 100% (crude) | Not Specified | chemicalbook.com |

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

4-Amino-3-fluorophenol itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as different stereoisomers. As a result, stereoselective synthesis is not applicable to the preparation of the parent compound.

However, if chiral derivatives of 4-Amino-3-fluorophenol were to be synthesized—for instance, by introducing a chiral center elsewhere in the molecule or through substitution that creates a stereocenter—then stereoselective synthesis methodologies would become relevant. Such approaches are designed to selectively produce one stereoisomer over others. For related fluorinated amino acids, stereoselective synthesis has been achieved using chiral auxiliaries. nih.gov For example, the reduction of chiral β-enamino esters has been shown to proceed with moderate to good diastereoselectivity. nih.gov A similar strategy could theoretically be applied to produce specific stereoisomers of chiral derivatives of 4-Amino-3-fluorophenol, which might be important for applications in pharmaceuticals where specific stereochemistry is often crucial for biological activity. elsevierpure.com

Chemical Reactivity and Transformation Studies of 4 Amino 3 Fluorophenol Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 4-Amino-3-fluorophenol (B140874) is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and hydroxyl groups. However, the regioselectivity of these reactions is a complex interplay of the directing effects of all three substituents.

Influence of Amino and Fluoro Substituents on Regioselectivity

The amino and hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. In 4-Amino-3-fluorophenol, the para position to the amino group is occupied by the hydroxyl group, and vice versa. The fluorine atom, while being an ortho, para-director, is a deactivating group.

In the case of 4-Amino-3-fluorophenol, the positions ortho to the strongly activating amino and hydroxyl groups are C2 and C5. The fluorine atom at C3 also directs incoming electrophiles to its ortho (C2, C4-blocked) and para (C6) positions. The combined influence of these groups suggests that electrophilic substitution would likely occur at the C2 or C5 positions.

A common strategy to control the regioselectivity in the synthesis of substituted aminophenols is the use of a temporary blocking group. For instance, in a synthetic route to 4-amino-3-fluorophenol itself, p-aminophenol is first sulfonated. The sulfonic acid group is introduced at the position ortho to the hydroxyl group, thus directing the subsequent fluorination to the desired position. The sulfonic acid group is then removed by hydrolysis. This indicates that the position ortho to the hydroxyl group is highly reactive towards electrophiles like the sulfonyl group.

Reactions Involving the Amine Functionality

The primary amino group in 4-Amino-3-fluorophenol hydrochloride is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The amino group of 4-Amino-3-fluorophenol can be readily acylated to form amides. For example, in the synthesis of the drug regorafenib, 4-amino-3-fluorophenol serves as a key intermediate and undergoes a series of reactions including rearrangements. The selective N-acylation of aminophenols is a common transformation. In the synthesis of paracetamol from 4-aminophenol (B1666318), the amino group is selectively acetylated using acetic anhydride. This selectivity arises because the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions.

Selective N-alkylation of aminophenols can also be achieved. One common method involves the initial protection of the hydroxyl group or a one-pot reaction involving the formation of an imine followed by reduction. A metallaphotoredox approach has also been reported for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature.

| Reaction Type | Reagent | Product Type | Reference |

| N-Acetylation | Acetic Anhydride | N-Acetyl-4-amino-3-fluorophenol | |

| N-Alkylation | Alkyl Halide | N-Alkyl-4-amino-3-fluorophenol |

Diazotization and Coupling Reactions

The primary aromatic amine functionality of 4-Amino-3-fluorophenol allows for its conversion into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One of the most significant applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. Azo compounds are well-known for their vibrant colors and are widely used as dyes.

For instance, the diazotized form of 4-aminophenol can be coupled with various aromatic compounds to produce a range of azo dyes. A general procedure for the synthesis of an azo dye from 4-aminophenol involves dissolving it in an acidic solution, cooling it in an ice bath, and then slowly adding a solution of sodium nitrite. The resulting diazonium salt solution is then added to a solution of the coupling component, often dissolved in an alkaline medium, to yield the azo dye.

| Reactant | Reagents | Intermediate | Coupling Component | Product |

| 4-Amino-3-fluorophenol | NaNO₂, HCl (0-5 °C) | 4-Hydroxy-2-fluorobenzenediazonium chloride | Phenol or Naphthol derivative | Azo dye |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group of this compound can participate in etherification and esterification reactions, although the presence of the amino group may necessitate protective strategies to achieve selectivity.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This method typically involves the deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction to form an ether. For aminophenols, selective O-alkylation often requires the protection of the more nucleophilic amino group. This can be achieved by forming an imine with an aldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to restore the amino group.

Esterification of the hydroxyl group to form a phenolic ester can be accomplished by reacting 4-Amino-3-fluorophenol with an acyl chloride or an acid anhydride. Similar to etherification, the higher nucleophilicity of the amino group can lead to competitive N-acylation. Therefore, to achieve selective O-acylation, the amino group is often protected first. However, under certain conditions, it is possible to achieve selective O-acylation of aminophenols. In the synthesis of regorafenib, a Fries rearrangement is utilized, which involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, highlighting a transformation pathway for esters derived from 4-amino-3-fluorophenol.

| Reaction Type | Reagent | General Conditions | Product Type |

| O-Alkylation (Etherification) | Alkyl Halide | Protection of NH₂ group, followed by reaction with a base | O-Alkyl-4-amino-3-fluorophenol |

| O-Acylation (Esterification) | Acyl Chloride/Acid Anhydride | Protection of NH₂ group or specific reaction conditions | O-Acyl-4-amino-3-fluorophenol |

Metal-Catalyzed Cross-Coupling Reactions

The unique electronic properties imparted by the fluorine atom make fluorinated organic compounds like this compound valuable building blocks in synthetic chemistry. acs.org The carbon-fluorine (C-F) bond is the strongest single bond to carbon, presenting a significant challenge for its activation in cross-coupling reactions. nih.govmdpi.com However, advances in catalysis, particularly with nickel and palladium, have established powerful strategies for the functionalization of such compounds. acs.orgmdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a robust method for C-F bond activation. acs.orgacs.org These reactions often involve the oxidative addition of a low-valent nickel catalyst to the C-F bond, a step that can be facilitated by ortho-directing groups. acs.org For a substrate like 4-Amino-3-fluorophenol, the amino and hydroxyl groups can potentially direct the catalyst to the C-F bond. Nickel catalysis has been successfully employed in various transformations, including defluorinative borylation and coupling with Grignard reagents and organozinc reagents. acs.org

Palladium-catalyzed reactions also provide a viable, though sometimes more challenging, route for the transformation of fluoroarenes. mdpi.com The oxidative addition of a C-F bond to palladium(0) is a critical step, which can be promoted by additives like lithium iodide. mdpi.com Once the C-F bond is activated, the resulting organopalladium intermediate can react with a variety of coupling partners, such as organoboronates or diarylzinc compounds, to form new carbon-carbon bonds. mdpi.com These methods are instrumental in synthesizing highly functionalized organofluorine compounds from perfluoro organic precursors. mdpi.com

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. For instance, N-heterocyclic carbene (NHC) ligands have shown promise in nickel-catalyzed coupling reactions of fluoroarenes. mdpi.com Similarly, the use of specific amino acid ligands, such as L-proline or N,N-dimethylglycine, can significantly accelerate copper-catalyzed Ullmann-type reactions under milder conditions. nih.gov While less common for direct C-F activation, copper catalysis is highly effective for C-N and C-O bond formation with halo-substituted phenols and anilines. nih.govnih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Strategies for Fluoroarenes

| Catalyst System | Coupling Partner | Reaction Type | Key Features |

|---|---|---|---|

| Nickel(0) with NHC or other ligands | Organoboron reagents | Defluorinative Borylation | Does not require stoichiometric organometallic reagents. acs.org |

| Nickel(0) | Grignard reagents | Defluorinative Alkylation/Arylation | One of the earliest methods for C-F bond activation. acs.org |

| Palladium(0) with LiI additive | Diarylzinc reagents | Defluorinative Arylation | LiI promotes the oxidative addition of the C-F bond to Pd(0). mdpi.com |

| Copper(I) with amino acid ligands | Amines, Alcohols, Thiols | Ullmann Condensation | Used for C-N, C-O, and C-S bond formation, typically with aryl halides rather than fluorides. nih.gov |

Degradation and Transformation Pathways

The environmental fate and transformation of fluorinated aromatic compounds are of significant interest due to their widespread use and potential persistence. nih.govbohrium.com The stability of the C-F bond makes these compounds generally recalcitrant to degradation. nih.govresearchgate.net

Abiotic degradation processes, including hydrolysis and photolysis, are important pathways for the transformation of chemicals in the environment. nih.gov

Hydrolysis: The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov For many organic compounds, degradation is more rapid in alkaline aqueous solutions. nih.gov While phenols can be susceptible to hydrolysis, the strong C-F bond in fluorophenols generally conveys stability against this process under typical environmental conditions. nih.gov However, extreme pH or high temperatures can accelerate degradation. nih.gov

Photolysis: Photolysis, or degradation by light, can be a more significant abiotic pathway for aromatic compounds. nih.gov The absorption of UV radiation can lead to the cleavage of chemical bonds. For halogenated phenols, photolysis can proceed through pathways like hydroxylation and dehalogenation. chemicalbook.comresearchgate.net The presence of photosensitizers in the environment can also accelerate the rate of photodegradation. The half-life of a compound undergoing photolysis can be on the order of hours under continuous illumination, indicating its potential importance as an environmental degradation pathway. nih.gov

The biotransformation of organofluorine compounds by microorganisms has been well-studied. nih.gov While the C-F bond presents a metabolic challenge, many microbes have evolved pathways to degrade these xenobiotic compounds. mdpi.comnih.gov Often, the initial attack occurs at a non-fluorinated part of the molecule. mdpi.com

The initial step in the microbial degradation of fluorophenols is often an ortho-hydroxylation catalyzed by a phenol hydroxylase, which converts the fluorophenol into a fluorocatechol. researchgate.net This step is critical as it prepares the aromatic ring for subsequent cleavage. Cytochrome P450 monooxygenases are a versatile class of enzymes known to be involved in the metabolism of a wide range of compounds, including fluorinated drugs and aromatics. nih.gov These enzymes can catalyze various reactions, including hydroxylation, which is a key initial step in degradation pathways. nih.gov

Following the initial hydroxylation, dioxygenase enzymes cleave the aromatic ring of the resulting fluorocatechol to form fluoromuconates. researchgate.net Subsequent enzymatic steps can involve lactonization and the eventual elimination of the fluoride ion. researchgate.net In some cases, artificial enzymes have been developed that can promote the dehalogenation of fluorophenols, converting 4-fluorophenol into 1,4-benzoquinone. mdpi.com

Numerous bacterial strains, particularly from genera like Pseudomonas and Rhodococcus, are capable of degrading fluorinated aromatic compounds. nih.govresearchgate.netresearchgate.net The degradation pathway for 4-fluorophenol can begin with a monooxygenase reaction that yields benzoquinone, which is then reduced to hydroquinone. researchgate.net This hydroquinone intermediate can then enter the well-established beta-ketoadipate pathway for complete mineralization. researchgate.net

The general strategy employed by microorganisms involves an initial metabolic activation at a site other than the C-F bond. mdpi.com For a molecule like 4-Amino-3-fluorophenol, the amino and hydroxyl groups provide reactive sites for initial enzymatic attack. This metabolic activation can lead to intermediates where the C-F bond is more susceptible to cleavage. mdpi.com While complete mineralization is possible, the degradation of complex halogenated compounds can sometimes lead to the formation of persistent and potentially toxic metabolites. researchgate.netresearchgate.netnih.gov Anaerobic degradation of fluoroaromatic compounds has also been observed, although it is often a slower process. researchgate.net Some denitrifying bacteria have been shown to mineralize fluorobenzoates under anoxic conditions. researchgate.net

Table 2: Microbial Genera Involved in Fluorophenol Degradation

| Microbial Genus | Key Enzyme/Pathway | Transformation Product(s) |

|---|---|---|

| Rhodococcus | Phenol Hydroxylase, Catechol 1,2-dioxygenase | Fluorocatechols, Fluoromuconates researchgate.net |

| Pseudomonas | Monooxygenase | Benzoquinone, Hydroquinone researchgate.netresearchgate.net |

| Arthrobacter | Monooxygenase | Benzoquinone, Hydroquinone researchgate.net |

Biotic Transformation by Microorganisms

Stability and Storage Conditions in Research Settings

Proper storage of this compound is essential to maintain its chemical integrity and ensure safety in a research environment. The compound is typically a light yellow to brown powder or crystal. chemicalbook.com

For long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. echemi.comfishersci.com The recommended storage temperature is often room temperature, around +20°C. lgcstandards.com To prevent degradation from light and atmospheric components, storage in a dark place or amber vial under an inert atmosphere (e.g., nitrogen) is advisable. bldpharm.com

The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. fishersci.comscbt.com Contact with such materials should be avoided to prevent vigorous reactions. Phenols, in general, can react exothermically with bases and are incompatible with strong reducing agents like hydrides and alkali metals. scbt.com It is also recommended to avoid using aluminum, copper, and brass alloys in storage or process equipment. scbt.com Handling should be performed in a well-ventilated place, avoiding dust formation and contact with skin and eyes. echemi.com

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Room Temperature (~20°C) lgcstandards.com | Prevents thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) bldpharm.com | Minimizes oxidation. |

| Container | Tightly sealed, amber vial or dark place echemi.combldpharm.com | Protects from moisture and photolytic degradation. |

| Location | Dry, cool, well-ventilated area echemi.comfishersci.com | Ensures general stability and safety. |

| Incompatibilities | Strong oxidizing agents, acids, bases, certain metals fishersci.comscbt.com | Prevents hazardous chemical reactions. |

Spectroscopic Characterization and Analytical Methodologies for 4 Amino 3 Fluorophenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-3-fluorophenol (B140874) hydrochloride. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, this technique provides detailed information about the chemical environment, connectivity, and bonding within the molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in the molecule. For the related free base, 4-Amino-3-fluorophenol, spectral data has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The aromatic protons appear as multiplets and a doublet of doublets between 6.34 and 6.59 ppm. chemicalbook.com The signal at 6.59 ppm, showing coupling constants of J=8.4 and 10.4 Hz, is characteristic of complex spin-spin coupling with both neighboring protons and the fluorine atom. chemicalbook.com The protons of the amine (NH₂) group appear as a multiplet at 4.38 ppm, and the hydroxyl (OH) proton gives rise to a singlet at 8.78 ppm. chemicalbook.com In the hydrochloride salt, one would expect the amine and hydroxyl proton signals to be broader and potentially shifted due to proton exchange and the influence of the acidic proton.

Table 1: ¹H NMR Chemical Shifts for 4-Amino-3-fluorophenol in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.78 | Singlet (s) | 1H | OH |

| 6.59 | Doublet of Doublets (dd) | 1H | Aromatic CH |

| 6.43 | Multiplet (m) | 1H | Aromatic CH |

| 6.34 | Multiplet (m) | 1H | Aromatic CH |

| 4.38 | Multiplet (m) | 2H | NH₂ |

Data sourced from a study on the synthesis of 4-Amino-3-fluorophenol. chemicalbook.com

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. The chemical shift of the fluorine nucleus is highly dependent on its electronic surroundings. For fluorinated phenols, ¹⁹F NMR provides a direct method for observing the fluorine atom on the aromatic ring. While a specific chemical shift for 4-Amino-3-fluorophenol hydrochloride is not specified in the search results, the typical chemical shift range for fluorine attached to an aromatic ring (Ar-F) is between -100 and -170 ppm relative to a standard like CFCl₃. The technique is sensitive enough to detect subtle changes in the molecular structure and is valuable for confirming the presence and position of the fluorine substituent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of the 4-Amino-3-fluorophenol free base (C₆H₆FNO) is calculated to be 127.043341977 Da. In an HRMS experiment, the protonated molecule [M+H]⁺ would be analyzed, and its experimental m/z value would be compared to the calculated theoretical value of 128.05117 Da. A close match between the measured and theoretical mass provides strong evidence for the correct elemental formula.

Table 2: Theoretical Mass Data for HRMS Analysis

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| 4-Amino-3-fluorophenol (Free Base) | C₆H₆FNO | 127.0433 |

| Protonated Molecule [M+H]⁺ | C₆H₇FNO⁺ | 128.0512 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 4-Amino-3-fluorophenol. nih.govnih.gov This method transfers ions from solution into the gas phase with minimal fragmentation. nih.govwikipedia.org When analyzing this compound using ESI-MS in the positive ion mode, the technique is expected to primarily generate the protonated molecular ion [M+H]⁺ of the free base. This would result in a prominent signal at an m/z ratio corresponding to the mass of the neutral molecule plus the mass of a proton. Given the molecular weight of 4-Amino-3-fluorophenol is 127.12 g/mol , the expected ion would be observed at an m/z of approximately 128.1. chemicalbook.com This technique confirms the molecular weight of the compound.

Multiple Reaction Monitoring (MRM) for Quantitation

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and selective mass spectrometry technique utilized for the targeted quantification of specific analytes. nih.govjohnshopkins.edu This method, typically performed on a triple quadrupole mass spectrometer, offers significant advantages in terms of multiplexing capabilities and independence from antibody availability, which is a common requirement for traditional immunoassays. nih.govjohnshopkins.edu

In the context of this compound, an MRM assay would be developed to achieve precise and accurate quantification in complex biological or environmental samples. The process involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation via collision-induced dissociation in the second quadrupole, and the subsequent monitoring of one or more specific product ions in the third quadrupole. springernature.com The parent-fragment ion pair, known as a "transition," is highly specific to the target analyte, thereby minimizing interferences from the sample matrix. nih.gov

For the development of a robust MRM method for this compound, stable isotope-labeled internal standards are often employed to correct for variations in sample preparation and instrument response. nih.gov The optimization of an MRM assay involves the careful selection of precursor and product ions, as well as the optimization of collision energy and other instrument parameters to maximize signal intensity. mdpi.com

Table 1: Hypothetical MRM Transitions for 4-Amino-3-fluorophenol

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 4-Amino-3-fluorophenol | 128.05 | 111.05 | 15 |

| 4-Amino-3-fluorophenol | 128.05 | 83.05 | 25 |

Note: This table presents hypothetical transitions for the free base for illustrative purposes. Actual values would need to be determined experimentally for the hydrochloride salt.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. vscht.cz The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. pressbooks.pub

For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H), hydroxyl (O-H), carbon-fluorine (C-F), and aromatic ring (C=C and C-H) functional groups. The presence of the hydrochloride salt may also influence the spectrum, particularly in the regions associated with the amine group.

Table 2: Characteristic IR Absorption Frequencies for 4-Amino-3-fluorophenol Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (primary) | N-H stretch | 3500 - 3300 (typically two bands) pressbooks.publibretexts.org |

| Hydroxyl (phenol) | O-H stretch (broad) | 3600 - 3200 libretexts.org |

| Aromatic Ring | C-H stretch | 3100 - 3000 vscht.czlibretexts.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 vscht.cz |

| Carbon-Fluorine | C-F stretch | 1400 - 1000 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. wu.ac.th

A typical reversed-phase HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier such as acetonitrile or methanol (B129727). mfd.org.mk Gradient elution, where the composition of the mobile phase is changed during the analysis, may be employed to achieve optimal separation of the target analyte from any impurities. wu.ac.th Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. mfd.org.mk

Method validation is a critical step to ensure that the analytical method is reliable, accurate, and reproducible. researchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mfd.org.mk

Table 3: Typical HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm mfd.org.mkpom.go.id |

| Mobile Phase | Gradient of Buffer (e.g., pH 6.3 phosphate buffer) and Acetonitrile mfd.org.mk |

| Flow Rate | 1.0 mL/min mfd.org.mkpom.go.id |

| Column Temperature | 25 °C mfd.org.mk |

| Detection | UV at 230 nm lgcstandards.com or 245 nm mfd.org.mk |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. irjet.net However, due to its polar nature and low volatility, this compound is not directly amenable to GC-MS analysis. thermofisher.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.net

A common derivatization technique for compounds containing active hydrogens (such as in hydroxyl and amino groups) is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte. thermofisher.com

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. libretexts.orgresearchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture over time. libretexts.orgyoutube.com

To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting material and, if available, the expected product. libretexts.org The plate is then developed in a suitable solvent system. The separation of the components on the TLC plate is based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase. umich.edu

The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product. libretexts.org Visualization can be achieved under UV light if the compounds are UV-active, or by using a staining reagent. umich.edu

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a pure compound, the experimentally determined elemental composition should agree with the theoretically calculated values based on its molecular formula. lgcstandards.com

For this compound (C₆H₇ClFNO), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen. The experimental values obtained from elemental analysis are then compared to these theoretical values to assess the purity of the compound. A close correlation between the experimental and theoretical values is a strong indicator of high purity. lgcstandards.com

Table 4: Theoretical Elemental Composition of this compound (C₆H₇ClFNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 44.06 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.32 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.68 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.62 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.57 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.78 |

| Total | | | | 163.579 | 100.00 |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Amino-3-fluorophenol |

| Acetonitrile |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Lack of Publicly Available Crystallographic Data for this compound

Despite a thorough search of chemical and crystallographic databases, no specific experimental crystallographic data for this compound was found in the public domain.

Extensive queries of resources including PubChem, the Crystallography Open Database, and the Cambridge Structural Database, as well as broader searches of academic and scientific literature, did not yield any published single-crystal X-ray diffraction or powder X-ray diffraction studies for the hydrochloride salt of 4-Amino-3-fluorophenol.

Consequently, crucial crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this compound remain undetermined or are not publicly accessible. While information regarding the general chemical and physical properties of 4-Amino-3-fluorophenol and its hydrochloride salt is available, its specific solid-state structure, as determined by X-ray crystallography, has not been detailed in the reviewed sources.

This indicates a gap in the publicly available scientific literature concerning the detailed structural analysis of this particular compound. Without experimental diffraction data, a definitive description of its crystal lattice and molecular packing cannot be provided.

Applications and Advanced Materials Research Involving 4 Amino 3 Fluorophenol Hydrochloride

Intermediate in Pharmaceutical Synthesis

4-Amino-3-fluorophenol (B140874) is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. nbinno.comtopmostchemical.comchemimpex.com Its structure allows for the creation of complex molecules that are vital in drug development. chemimpex.com The fluorine atom, in particular, can enhance the efficacy and safety profiles of the resulting therapeutic agents. nbinno.comchemimpex.com

A significant application of 4-Amino-3-fluorophenol is its role as a key intermediate in the production of the anti-cancer drug Regorafenib. researchgate.nettdcommons.org Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis and cell proliferation. researchgate.netchemicalbook.com

Multiple synthetic pathways for Regorafenib utilize 4-Amino-3-fluorophenol as a starting material. researchgate.netchemicalbook.com One practical, multi-step synthesis involves reacting 4-Amino-3-fluorophenol with 4-Chloro-N-methyl-2-pyridinecarboxamide to form a key precursor, 4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methyl amide. google.comgoogle.com This intermediate is then further reacted to yield Regorafenib. google.comgoogle.com The use of 4-Amino-3-fluorophenol is considered crucial to strategies aiming for an efficient and scalable synthesis of the final drug product. researchgate.net

Table 1: Key Reactants in Regorafenib Precursor Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

|---|---|---|---|---|

| 4-Amino-3-fluorophenol | 4-Chloro-N-methyl-2-pyridinecarboxamide | N,N-dimethylacetamide | Potassium tert-butoxide | 4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methyl amide |

Data derived from patent literature describing the synthesis of Regorafenib intermediates. google.comgoogle.com

The unique chemical properties of 4-Amino-3-fluorophenol make it a valuable component in the development of new therapeutic compounds beyond established drugs like Regorafenib. nbinno.comchemimpex.com It is utilized in the synthesis of potential analgesics and anti-inflammatory drugs, where its structure contributes to the efficacy of the final compounds. nbinno.comchemimpex.com The fluorine substitution enhances reactivity and solubility, making it an essential building block for researchers creating complex molecular structures for drug discovery. chemimpex.com

The aminophenol scaffold is foundational in the synthesis of various biologically active molecules. nih.gov Research into aminophenol analogues has shown that modifications to the core structure can lead to potent anticancer activities. nih.gov While not always the specific starting material, the principles derived from studying related aminophenol compounds underscore the potential of 4-Amino-3-fluorophenol as a precursor for novel chemotherapeutics. nih.govresearchgate.net For instance, related fluorinated aminophenols serve as precursors for benzoxazole (B165842) and benzoxazine (B1645224) derivatives, which are classes of compounds investigated for their biological activities, including potential use as fluorescent dyes and in drug discovery. ossila.com

Precursor in Agrochemical Development

In the agrochemical sector, 4-Amino-3-fluorophenol serves as an important precursor in the synthesis of modern crop protection agents. nbinno.comtopmostchemical.com Its role is particularly noted in the creation of fluorinated pesticides. chemicalbook.compatsnap.comgoogle.com

4-Amino-3-fluorophenol is a known intermediate in the synthesis of the insecticide flufenoxuron. chemicalbook.comhomesunshinepharma.com The incorporation of the fluoro-substituted phenol (B47542) moiety is a key step in building the final, more complex pesticide molecule. chemicalbook.com The presence of fluorine in these agrochemicals can increase their lipophilicity, which may improve their effectiveness. nbinno.com The compound is also identified as an intermediate for benzopyrrole ketone herbicides. chemicalbook.comchemicalbook.comgoogle.com

Role in Dye and Pigment Manufacturing

The chemical structure of 4-Amino-3-fluorophenol lends itself to applications in the manufacturing of coloring agents. nbinno.comtopmostchemical.comchemimpex.com It is used as an intermediate in the production of a range of dyes and pigments. chemicalbook.comchemimpex.comgoogle.com Specifically, it is employed in the synthesis of azo dyes, which are known for their vibrant colors and stability and are used in applications such as textiles. nbinno.comchemimpex.com Furthermore, it has been identified as an intermediate in the formulation of hair dyes and is a regulated substance in tattoo inks. chemicalbook.compatsnap.comgoogle.comnih.gov

Advanced Materials Science Applications

The bifunctional nature of 4-amino-3-fluorophenol, possessing both an amine (-NH2) and a hydroxyl (-OH) group, makes it a prime candidate as a monomer for the synthesis of high-performance polymers. The presence of the fluorine atom is particularly significant as it can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and modified electronic characteristics.

4-Amino-3-fluorophenol is a suitable monomer for producing various classes of fluorinated polymers. The amine and hydroxyl functional groups can react with complementary reagents to form polymer chains. For instance:

Fluorinated Polyamides: The amino group can react with dicarboxylic acids or their derivatives (like diacyl chlorides) through polycondensation to form aromatic polyamides, also known as aramids. Research on related fluorinated diamines has shown that the incorporation of fluorine atoms can disrupt tight chain packing, leading to improved solubility and processability of these typically intractable polymers, without significant loss of their high thermal stability. researchgate.net Introducing fluorine can also enhance transparency and reduce the yellowness index in the final polymer films. mdpi.com

Polybenzoxazoles (PBOs): The ortho-positioning of the amino and hydroxyl groups makes this molecule an ideal precursor for forming benzoxazole rings, a key structural element of PBOs. PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and modulus. The synthesis typically involves a polycondensation reaction followed by a thermal cyclodehydration step. The fluorine atom on the benzoxazole unit would be expected to further enhance the polymer's thermal and oxidative stability and modify its solubility. Studies on other bio-based PBOs demonstrate their potential to create materials with ultrahigh thermal resistance. researchgate.net

The properties imparted by the fluorine atom are a key driver for its use in these applications.

| Polymer Class | Potential Monomer Reactivity | Key Benefits of Fluorination |

| Fluorinated Polyamides | Amine group reacts with dicarboxylic acids. | Improved solubility, enhanced thermal stability, increased transparency. researchgate.netmdpi.com |

| Polybenzoxazoles (PBOs) | Ortho-amino and hydroxyl groups cyclize to form the benzoxazole ring. | Exceptional thermal and oxidative stability, high mechanical strength. researchgate.net |

4-Amino-3-fluorophenol hydrochloride serves as a critical intermediate in the synthesis of a variety of specialty chemicals, particularly in the agrochemical and dye industries. google.compatsnap.com Its structure is incorporated into larger molecules to produce final products with specific functions.

In agrochemicals, it is a building block for certain fluorinated insecticides and herbicides. google.com The presence of the fluoro-substituent in the final active ingredient can significantly increase its lipophilicity, which enhances its ability to permeate biological membranes, thereby boosting its efficacy as a pesticide. google.compatsnap.com

It is also used as an intermediate in the production of specialized dyes, separate from its direct use in hair color formulations. google.com

Exploration in Medicinal Chemistry for Structure-Activity Relationship Studies

In medicinal chemistry, 4-Amino-3-fluorophenol is a valuable precursor for synthesizing complex pharmaceutical molecules and for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity.

A prominent example of its application is in the synthesis of Regorafenib. tdcommons.orgresearchgate.net Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. tdcommons.org 4-Amino-3-fluorophenol is a key intermediate in the manufacturing process of this complex drug. tdcommons.orgresearchgate.net

The molecule's utility in SAR is linked to the specific properties conferred by the fluorine atom. The substitution of hydrogen with fluorine at the 3-position has several effects:

Increased Lipophilicity: The fluorine atom increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and reach its biological target. google.compatsnap.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. Introducing fluorine at specific positions can block metabolic pathways that would otherwise inactivate the drug, thereby prolonging its therapeutic effect.

Modified Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the nearby hydroxyl group, influencing the molecule's ionization state and its ability to bind to target proteins.

By using 4-amino-3-fluorophenol as a fragment in drug design, medicinal chemists can systematically explore how these fluorine-related effects modulate the efficacy and pharmacokinetic profile of a potential new drug.

| Application/Study | Role of 4-Amino-3-fluorophenol | Key Structural Feature Utilized |

| Regorafenib Synthesis | Key intermediate raw material. tdcommons.orgresearchgate.net | The complete fluoro-amino-phenol scaffold. |

| Structure-Activity Relationship (SAR) | Building block for creating analogue compounds. | The fluorine atom, for modifying lipophilicity and metabolic stability. google.compatsnap.com |

Applications in Hair Dye Formulations (Focus on Chemical Reactions/Stability)

4-Amino-3-fluorophenol is used as a component in oxidative hair dye formulations. google.compatsnap.com Its function is not as a pre-formed colorant, but as a "coupler" or "coupling agent" that reacts during the dyeing process to form stable color molecules directly within the hair shaft.

The chemistry of oxidative dyeing involves two main components mixed with an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. google.commdpi.com

Developer (Primary Intermediate): These are typically para-substituted compounds like p-phenylenediamine (B122844) (PPD) or p-aminophenol. google.com

Coupler (Secondary Intermediate): These are often meta-substituted compounds, such as phenols, aminophenols, and resorcinol (B1680541) derivatives. 4-Amino-3-fluorophenol falls into this category.

The chemical reaction proceeds as follows:

The hydrogen peroxide oxidizes the developer substance into a reactive quinonediimine (QDI) intermediate.

This highly reactive QDI then attacks the electron-rich ring of the coupler molecule (4-amino-3-fluorophenol). The position of this attack is directed by the existing amino and hydroxyl groups on the coupler.

This coupling reaction forms a larger, uncolored leuco dye molecule.

Further oxidation of the leuco dye by hydrogen peroxide generates the final, large, colored indo dye molecule, which is trapped within the hair cortex due to its size, leading to a long-lasting or "permanent" color. mdpi.com

The specific structure of 4-amino-3-fluorophenol, particularly the fluorine atom, influences the final shade and properties of the dye. It can modify the electron distribution of the aromatic ring, which in turn affects the absorption spectrum of the final dye molecule, allowing for the creation of specific reddish or copper-toned fashion shades. google.com Furthermore, the stability of the resulting dye is crucial, and the robust nature of the carbon-fluorine bond contributes to the light-fastness and resistance to fading of the final hair color.

Computational Chemistry and Theoretical Studies of 4 Amino 3 Fluorophenol Hydrochloride

Electronic Structure Calculations

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Calculations provide insight into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the geometric and electronic properties of aromatic compounds. researchgate.net For 4-Amino-3-fluorophenol (B140874) hydrochloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. acs.orgresearchgate.net

Protonation of the amino group to form the anilinium ion significantly alters the electronic landscape. The strong electron-withdrawing nature of the -NH3+ group, combined with the inductive effect of the fluorine atom, would substantially influence the charge distribution across the benzene (B151609) ring. DFT studies on halogenated phenols and anilines have shown that substituent positions critically affect properties like proton affinities and reactivity. acs.orgtandfonline.com In the case of 4-Amino-3-fluorophenol hydrochloride, the protonated amino group would act as a powerful meta-directing deactivator, while the hydroxyl group remains an ortho-, para-director and activator, and the fluorine atom acts as a weak deactivator. DFT calculations can quantify these effects by computing atomic charges and electrostatic potential maps.

A DFT study on aminophenol isomers highlighted that properties like the highest occupied molecular orbital (HOMO) energy, ionization potential (IP), and bond dissociation energies are correlated with the molecule's reactivity and stability. researchgate.net For the hydrochloride salt, similar calculations would reveal the impact of protonation on these key quantum chemical descriptors.

Table 1: Representative Quantum Chemical Descriptors for Aminophenol Isomers (Calculated via DFT B3LYP/6-31G)* Note: This table is based on the neutral aminophenol isomers to illustrate the type of data generated by DFT. The values for the hydrochloride salt would differ significantly due to protonation.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | -4.86 | -0.57 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 0.11 | 166.29 | 399.29 |

| 4-Aminophenol (B1666318) | -4.70 | 0.25 | 157.44 | 389.92 |

Data sourced from a DFT study on aminophenol stability. researchgate.net